![molecular formula C20H22N2O3S2 B2488961 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896604-86-7](/img/structure/B2488961.png)
4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that features a thiazole ring, a benzenesulfonamide group, and various substituents. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that thiazole derivatives exhibit antimicrobial properties. The thiazole moiety present in this compound suggests potential efficacy against bacterial and fungal infections. Studies have shown that modifications in the thiazole structure can enhance antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating resistant strains of pathogens .
-
Cancer Therapy
- The compound's structural components are similar to known anticancer agents. Thiazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Preliminary studies suggest that compounds with similar structures may enhance tumor cell uptake of radiopharmaceuticals, potentially improving imaging and therapeutic outcomes in oncology .
-
Neurological Disorders
- There is emerging evidence that thiazole-based compounds can modulate neurotransmitter systems, offering potential therapeutic avenues for neurological disorders such as Alzheimer's disease and depression. The specific interactions of this compound with neurotransmitter receptors warrant further exploration to assess its efficacy and safety .
Material Science Applications
-
Polymeric Composites
- The sulfonamide group within the compound may impart unique properties when incorporated into polymeric matrices. Research into sulfonamide-containing polymers has shown enhanced thermal stability and mechanical strength, suggesting that this compound could be utilized to develop advanced materials for industrial applications.
- Sensors
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing bioactivity, suggesting that 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide could be optimized for greater efficacy .
Case Study 2: Cancer Cell Uptake
Research conducted on the uptake of radiopharmaceuticals by tumor cells revealed that compounds similar to this compound could improve the targeting of cancer cells. This study utilized 99mTc-MIBI as a tracer, showing promising results for enhanced imaging capabilities in cancer diagnostics .
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and benzenesulfonamide group play key roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole
Uniqueness
4-methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Biological Activity
4-Methoxy-3-methyl-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique thiazole and sulfonamide moieties, may exhibit various pharmacological effects, particularly in the realm of cancer treatment and enzyme inhibition.
The compound's molecular formula is C21H22N4O3S, with a molecular weight of 410.5 g/mol. The structure includes a methoxy group, a methyl group, and a thiazole ring which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H22N4O3S |
Molecular Weight | 410.5 g/mol |
CAS Number | 921485-27-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The thiazole ring is known for its role in inhibiting key enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
Enzyme Inhibition
Research indicates that sulfonamides can act as inhibitors of human carbonic anhydrases (hCAs). For example, studies have shown that certain derivatives exhibit potent inhibitory activity against hCA isoforms, which are crucial in regulating pH and fluid balance in tissues. The inhibition of these enzymes can lead to reduced tumor growth and improved efficacy of chemotherapeutic agents .
Anticancer Activity
Several studies have evaluated the anticancer potential of similar compounds. For instance, derivatives containing thiazole groups have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 0.12 to 2.78 µM were reported for thiazole derivatives.
- U-937 (monocytic leukemia) : Similar compounds showed comparable or enhanced cytotoxicity compared to standard treatments like doxorubicin .
Table: Cytotoxicity of Thiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative A | MCF-7 | 0.12 |
Thiazole Derivative B | U-937 | 1.50 |
4-Methoxy-3-methyl Sulfonamide | MCF-7 | TBD |
Case Studies
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamide derivatives in inhibiting hCA IX, which is overexpressed in many tumors. The compound showed selective inhibition at nanomolar concentrations, suggesting its potential as a therapeutic agent .
- Cytotoxicity Evaluation : Another research article focused on the cytotoxic effects of similar thiazole-based compounds against various cancer cell lines, revealing that modifications in the chemical structure could enhance biological activity significantly .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-5-4-6-16(11-14)20-22-17(13-26-20)9-10-21-27(23,24)18-7-8-19(25-3)15(2)12-18/h4-8,11-13,21H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYASNWFSGTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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